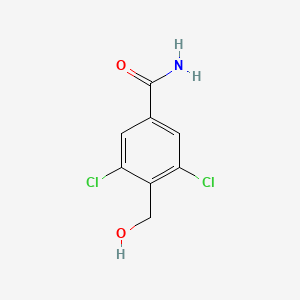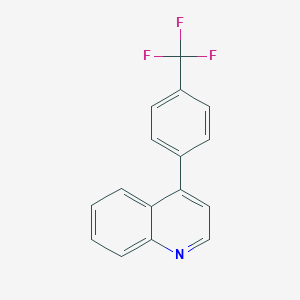
Tert-butyl ((7-bromo-4-oxo-3,4-dihydrophthalazin-1-YL)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ((7-bromo-4-oxo-3,4-dihydrophthalazin-1-YL)methyl)carbamate is a chemical compound with the molecular formula C14H16BrN3O3. It is known for its unique structure, which includes a bromine atom, a phthalazinone core, and a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((7-bromo-4-oxo-3,4-dihydrophthalazin-1-YL)methyl)carbamate typically involves the reaction of 7-bromo-4-oxo-3,4-dihydrophthalazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((7-bromo-4-oxo-3,4-dihydrophthalazin-1-YL)methyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the phthalazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) in solvents such as ethanol or methanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Substitution Reactions: Formation of substituted phthalazinone derivatives.
Reduction Reactions: Formation of hydroxylated phthalazinone derivatives.
Oxidation Reactions: Formation of oxidized phthalazinone derivatives.
Scientific Research Applications
Tert-butyl ((7-bromo-4-oxo-3,4-dihydrophthalazin-1-YL)methyl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl ((7-bromo-4-oxo-3,4-dihydrophthalazin-1-YL)methyl)carbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and carbamate groups. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl ((7-bromo-5-iodo-4-oxo-3,4-dihydrophthalazin-1-YL)methyl)carbamate: Similar structure with an additional iodine atom.
Tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoyl)piperazine-1-carboxylate: Contains a fluoro-substituted benzoyl group.
Tert-butyl 4-bromo-3-oxobutanoate: Similar tert-butyl and bromine groups but different core structure.
Uniqueness
Tert-butyl ((7-bromo-4-oxo-3,4-dihydrophthalazin-1-YL)methyl)carbamate is unique due to its specific combination of a bromine atom, a phthalazinone core, and a tert-butyl carbamate group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
tert-butyl N-[(7-bromo-4-oxo-3H-phthalazin-1-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O3/c1-14(2,3)21-13(20)16-7-11-10-6-8(15)4-5-9(10)12(19)18-17-11/h4-6H,7H2,1-3H3,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGDPPVETPIDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NNC(=O)C2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole](/img/structure/B8239054.png)











